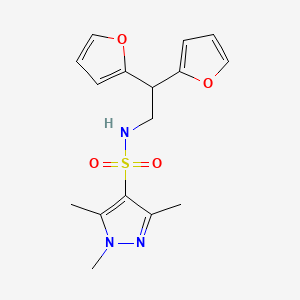

N-(2,2-di(furan-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

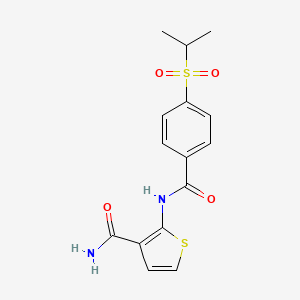

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of compounds containing furan and sulfonamide groups, like the title compound, is significant for developing novel materials with potential applications in various fields. For example, Asiri et al. (2012) investigated a related compound, highlighting its structural twists and supramolecular chains formed through hydrogen bonding, indicating potential applications in molecular engineering and design Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.

Antibacterial Applications

Research on heterocyclic compounds containing a sulfonamido moiety, similar to the target compound, has shown promising antibacterial properties. Azab, Youssef, and El-Bordany (2013) synthesized novel heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activities. This suggests potential applications of similar compounds in developing new antibacterial agents Azab, Youssef, & El-Bordany, 2013.

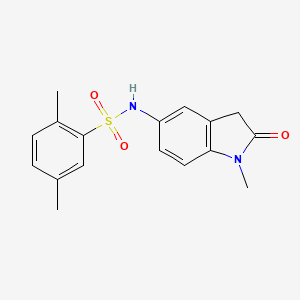

Inhibition of Biological Enzymes

Compounds with sulfonamide groups have been researched for their inhibitory effects on various biological enzymes. Büyükkıdan et al. (2017) synthesized a pyrazole-based sulfonamide and its metal complexes, investigating their inhibition on human carbonic anhydrase isoenzymes. Their findings revealed potent inhibitory activities, suggesting applications in treating conditions associated with enzyme dysregulation Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017.

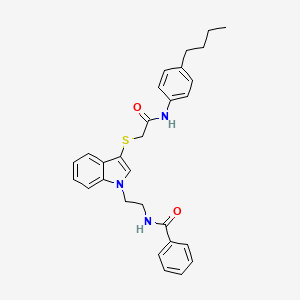

Anticancer and Antiviral Activities

Compounds featuring pyrazole and sulfonamide pharmacophores have been explored for their anticancer and antiviral potentials. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, a well-known sulfonamide, and assessed their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the versatility of sulfonamide-containing compounds in therapeutic applications Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.

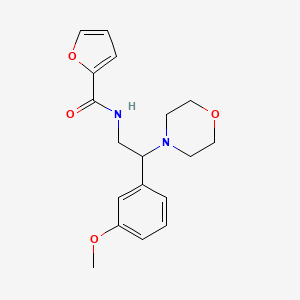

Hybrid Compounds for Broad Biological Activities

The creation of hybrid compounds incorporating sulfonamide groups can lead to a broad spectrum of biological activities. Ghomashi, Ghomashi, Aghaei, & Massah (2022) reviewed advances in designing sulfonamide hybrids, demonstrating their significant potential in pharmacology due to their diverse biological activities Ghomashi, Ghomashi, Aghaei, & Massah, 2022.

Mécanisme D'action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is often relevant for drugs or bioactive compounds. Without specific information, it’s hard to predict the mechanism of action for this compound.

Propriétés

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-11-16(12(2)19(3)18-11)24(20,21)17-10-13(14-6-4-8-22-14)15-7-5-9-23-15/h4-9,13,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJIPUCJZVVVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)

![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)